molecular formula C18H17BrN2O3 B11326460 5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide

5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide

Cat. No.: B11326460
M. Wt: 389.2 g/mol
InChI Key: ZNGIGLAFLXIDFW-UHFFFAOYSA-N
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Description

5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with a bromine atom and a quinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide is unique due to the presence of both a brominated furan ring and a butoxy-substituted quinoline moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

5-bromo-N-(8-butoxyquinolin-5-yl)furan-2-carboxamide

InChI

InChI=1S/C18H17BrN2O3/c1-2-3-11-23-14-7-6-13(12-5-4-10-20-17(12)14)21-18(22)15-8-9-16(19)24-15/h4-10H,2-3,11H2,1H3,(H,21,22)

InChI Key

ZNGIGLAFLXIDFW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(O3)Br)C=CC=N2

Origin of Product

United States

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